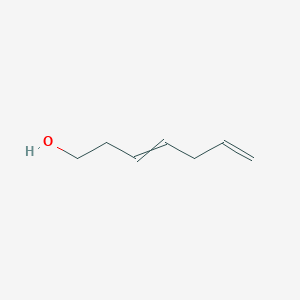
Hepta-3,6-dien-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-3,6-dien-1-OL is an organic compound with the molecular formula C7H12O It is a type of unsaturated alcohol, characterized by the presence of two double bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hepta-3,6-dien-1-OL can be synthesized through several methods. One common approach involves the reaction of heptadienyl halides with a suitable base to form the desired alcohol. Another method includes the reduction of heptadienones using reducing agents like lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes involving the use of palladium or rhodium catalysts. These methods are efficient and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Hepta-3,6-dien-1-OL undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield saturated alcohols using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halides, electrophiles like tosyl chloride.
Major Products:
Oxidation: Heptadienones.
Reduction: Saturated alcohols.
Substitution: Various substituted heptadienes.
Aplicaciones Científicas De Investigación
Hepta-3,6-dien-1-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Hepta-3,6-dien-1-OL exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bonds can participate in addition reactions. These interactions can affect cellular processes and pathways, leading to the observed biological activities .
Comparación Con Compuestos Similares
Hepta-2,4-dien-1-OL: Similar structure but with double bonds at different positions.
Hexa-1,5-dien-3-OL: A six-carbon analog with similar functional groups.
Octa-3,6-dien-1-OL: An eight-carbon analog with similar functional groups.
Uniqueness: Hepta-3,6-dien-1-OL is unique due to its specific arrangement of double bonds and the hydroxyl group, which confer distinct chemical reactivity and biological properties compared to its analogs .
Propiedades
Número CAS |
80502-29-0 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
hepta-3,6-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,4-5,8H,1,3,6-7H2 |
Clave InChI |
JHKUFOOWUVOJDX-UHFFFAOYSA-N |
SMILES canónico |
C=CCC=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



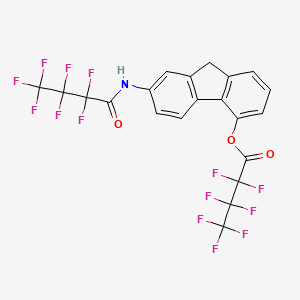
![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
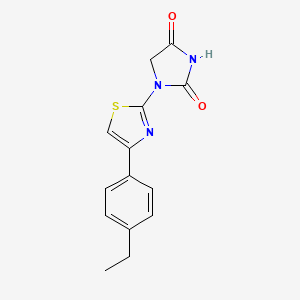
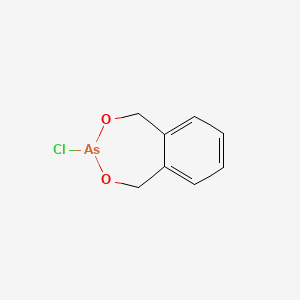
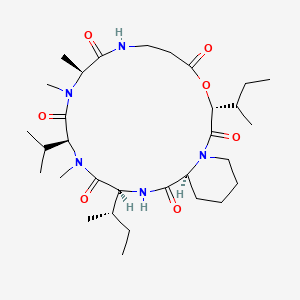
![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)
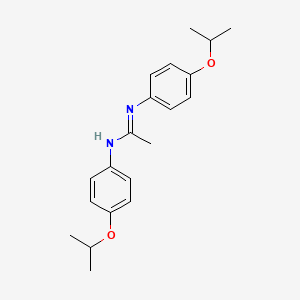
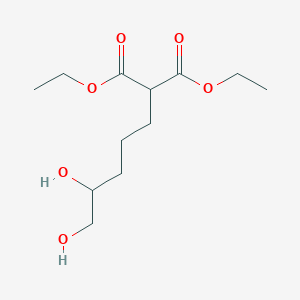
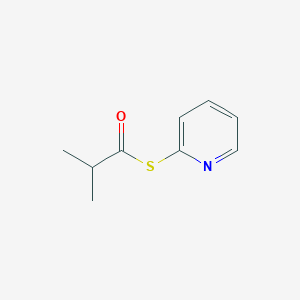
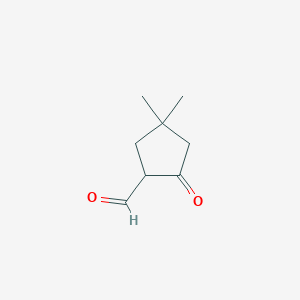
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)

